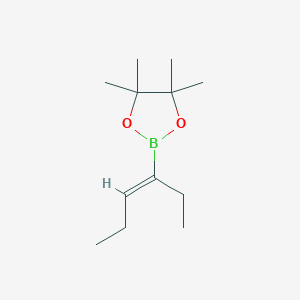![molecular formula C8H6N4S B13974206 1H-Pyrazolo[4,3-g]benzothiazol-7-amine CAS No. 21444-02-0](/img/structure/B13974206.png)
1H-Pyrazolo[4,3-g]benzothiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[4,3-g]benzothiazol-7-amine is a heterocyclic compound with the molecular formula C8H6N4S. It is characterized by a fused ring system comprising a pyrazole ring and a benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-g]benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-g]benzothiazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1H-Pyrazolo[4,3-g]benzothiazol-7-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-g]benzothiazol-7-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar pyrazole ring but fused with a pyridine ring.
1H-Pyrazolo[4,3-c]pyridine: Similar structure with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness: 1H-Pyrazolo[4,3-g]benzothiazol-7-amine is unique due to its specific ring fusion pattern and the presence of a benzothiazole ring.
Properties
CAS No. |
21444-02-0 |
|---|---|
Molecular Formula |
C8H6N4S |
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-g][1,3]benzothiazol-7-amine |
InChI |
InChI=1S/C8H6N4S/c9-8-11-5-2-1-4-3-10-12-6(4)7(5)13-8/h1-3H,(H2,9,11)(H,10,12) |
InChI Key |
FLPFCYCICHEOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NN3)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)



![4-Bromo-1,6-dihydro-6-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B13974155.png)




![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)


